Tetrafluorophthalic acid

描述

The exact mass of the compound 3,4,5,6-Tetrafluorophthalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,4,5,6-tetrafluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVXRPNNDKMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215502 | |

| Record name | 3,4,5,6-Tetrafluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-03-9 | |

| Record name | Tetrafluorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrafluorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrafluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrafluorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrafluorophthalic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalic acid, a fluorinated aromatic dicarboxylic acid, is a versatile building block in organic synthesis with significant applications in the development of advanced materials and pharmaceuticals. Its unique chemical structure, characterized by a benzene ring fully substituted with fluorine atoms adjacent to two carboxylic acid groups, imparts enhanced thermal stability, chemical resistance, and specific reactivity. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

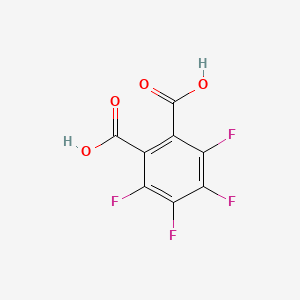

Chemical Structure and Identification

The structure of this compound consists of a 1,2-dicarboxy-3,4,5,6-tetrafluorobenzene core. The strong electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic acid groups and the reactivity of the aromatic ring.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,4,5,6-tetrafluorophthalic acid[1] |

| CAS Number | 652-03-9[1] |

| Molecular Formula | C₈H₂F₄O₄[1] |

| SMILES String | O=C(O)c1c(F)c(F)c(F)c(F)c1C(=O)O |

| InChI Key | YJLVXRPNNDKMMO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various chemical reactions.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 238.09 g/mol [1] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 152-154 °C (lit.) |

| Boiling Point | 345.7 ± 42.0 °C at 760 mmHg (Predicted) |

| pKa | Predicted: 1.28 ± 0.10 |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents. |

Acidity and Reactivity

The four fluorine atoms on the benzene ring have a strong electron-withdrawing effect, which increases the acidity of the two carboxylic acid groups. This makes this compound a significantly stronger acid than its non-fluorinated analog, phthalic acid.

The relationship between the structure and the acidic properties can be visualized as a logical flow.

The reactivity of the aromatic ring is also influenced by the fluorine substituents. While the ring is deactivated towards electrophilic aromatic substitution, it is highly susceptible to nucleophilic aromatic substitution, where a fluorine atom can be displaced by a nucleophile. This reactivity is a key feature in its use as a synthetic intermediate.

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the two acidic protons of the carboxylic acid groups. The chemical shift of this signal is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework. In DMSO-d₆, the following chemical shifts are observed:

-

Signals corresponding to the aromatic carbons attached to fluorine atoms.

-

A signal for the carboxyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

-

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, indicative of hydrogen bonding.

-

A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carbonyl groups.

-

Strong bands in the 1000-1400 cm⁻¹ region, characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 238. The fragmentation pattern is characterized by the loss of water (H₂O), hydroxyl radicals (•OH), and carbon dioxide (CO₂), which is typical for carboxylic acids.

Experimental Protocols

General Synthesis of 3,4,5,6-Tetrafluorophthalic Acid

A common laboratory-scale synthesis involves the hydrolysis of a suitable precursor, such as N-methyl tetrafluorophthalimide.

Workflow for a Typical Synthesis:

Detailed Methodology:

-

Reaction Setup: In a pressure-rated reaction vessel, combine N-methyl tetrafluorophthalimide, deionized water, and a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (tosic acid)[2]. The ratio of reactants can be optimized based on the desired scale and reaction kinetics.

-

Hydrolysis: Seal the reactor and heat the mixture to a temperature between 106 °C and 140 °C. The internal pressure will typically range from 0.5 to 3.0 kg/cm ²[2]. Maintain these conditions with stirring for a period sufficient to ensure complete hydrolysis, which can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the vessel to ambient temperature. The this compound product, being sparingly soluble in cold water, will precipitate out of the solution.

-

Purification: Collect the crystalline product by filtration. Wash the crystals with cold deionized water to remove any remaining catalyst and byproducts.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various specialty chemicals.[3] Its applications extend to the pharmaceutical and agrochemical industries.[3] For instance, it is a key intermediate for the preparation of fluoroquinolone antibiotics like ofloxacin.[2] The presence of the tetrafluorinated phenyl ring can enhance the biological activity and pharmacokinetic properties of drug molecules. In materials science, it is used in the production of high-performance polymers, coatings, and specialty chemicals due to the increased thermal stability and chemical resistance conferred by the fluorine atoms.[3]

References

"Tetrafluorophthalic acid" CAS number 652-03-9

An In-depth Technical Guide to Tetrafluorophthalic Acid (CAS 652-03-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 652-03-9, is a fluorinated aromatic dicarboxylic acid. Its chemical structure, featuring a benzene ring substituted with four fluorine atoms and two adjacent carboxylic acid groups, imparts unique properties such as enhanced thermal stability and chemical resistance. These characteristics make it a valuable building block and intermediate in various fields of chemical synthesis, including the development of high-performance polymers, specialty dyes, and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 652-03-9 | [1][2] |

| Molecular Formula | C₈H₂F₄O₄ | [1][2] |

| Molecular Weight | 238.09 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1][3] |

| Melting Point | 149 - 164 °C | [1][2][3] |

| Boiling Point | 345.7 ± 42.0 °C at 760 mmHg | [2][4] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 162.9 ± 27.9 °C | [2][4] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| IUPAC Name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxylic acid | [5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR data for this compound is available and has been recorded in solvents such as DMSO-d6.[5][6]

-

Infrared (IR) Spectroscopy : IR spectra have been obtained, with techniques including KBr wafer and gas-phase analysis available through databases like NIST.[5][7][8]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available, providing information on the fragmentation pattern of the molecule. The NIST WebBook is a source for this data.[5][7][9]

Synthesis and Reactivity

This compound is primarily synthesized through the hydrolysis of its corresponding anhydride or N-substituted imides. Its reactivity is characteristic of aromatic carboxylic acids, with the fluorine substituents enhancing its electrophilic nature.

A common synthetic pathway involves the hydrolysis of Tetrafluorophthalic anhydride. This process is straightforward and yields the diacid in high purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4,5,6-Tetrafluorophthalic acid | CAS#:652-03-9 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 3,4,5,6-Tetrafluorophthalic acid | C8H2F4O4 | CID 69544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of 3,4,5,6-Tetrafluorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorophthalic acid, a halogenated aromatic dicarboxylic acid, serves as a crucial building block in the synthesis of various organic materials and pharmaceutical intermediates. Its highly fluorinated benzene ring imparts unique electronic properties and conformational constraints, making it a subject of interest in materials science and medicinal chemistry. This technical guide provides an in-depth overview of the core physical properties of 3,4,5,6-tetrafluorophthalic acid, complete with detailed experimental protocols and a summary of quantitative data.

Core Physical Properties

The physical characteristics of 3,4,5,6-tetrafluorophthalic acid are summarized in the table below. These properties are essential for its handling, purification, and application in further chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂F₄O₄ | [1][2][3] |

| Molecular Weight | 238.09 g/mol | [1][2][3] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 152-154 °C | [2][4][5] |

| Boiling Point (Predicted) | 345.7 ± 42.0 °C | [2] |

| Solubility | Almost transparent in Methanol | [2] |

| pKa (Predicted) | 1.28 ± 0.10 | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 3,4,5,6-tetrafluorophthalic acid. These protocols are based on established analytical techniques for organic compounds and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of 3,4,5,6-tetrafluorophthalic acid can be accurately determined using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 3,4,5,6-tetrafluorophthalic acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a rate of approximately 10-20 °C per minute for a preliminary determination.

-

Accurate Determination: A second sample is prepared and the melting point is determined with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the preliminary melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Determination of Solubility

The solubility of 3,4,5,6-tetrafluorophthalic acid can be qualitatively and quantitatively assessed in various solvents.

Qualitative Solubility Testing:

-

Sample Preparation: Approximately 10-20 mg of 3,4,5,6-tetrafluorophthalic acid is placed into a series of small test tubes.

-

Solvent Addition: To each test tube, 0.5 mL of a different solvent (e.g., water, methanol, ethanol, acetone, toluene, hexane) is added at room temperature.

-

Observation: The tubes are agitated, and the solubility is observed and recorded as "soluble," "partially soluble," or "insoluble."

-

Heating: If the compound is insoluble at room temperature, the test tube is gently heated in a water bath to observe for any increase in solubility.

Quantitative Solubility Determination (General Method):

-

Saturated Solution Preparation: An excess amount of 3,4,5,6-tetrafluorophthalic acid is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a heated or pre-warmed pipette to prevent premature crystallization and immediately filtered through a syringe filter to remove any undissolved solid.

-

Analysis: The concentration of the solute in the filtered solution is determined using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or by evaporating the solvent and weighing the residue. The solubility is then expressed in units such as g/100 mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa values of 3,4,5,6-tetrafluorophthalic acid, being a dicarboxylic acid, can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Sample Preparation: A precisely weighed amount of 3,4,5,6-tetrafluorophthalic acid is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if the solubility in water is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized NaOH solution, added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of NaOH, allowing the solution to stabilize before each reading. The titration is continued past the second equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of the first equivalence point, and the second pKa (pKa₂) can be determined from the pH at the midpoint between the first and second equivalence points.

Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 3,4,5,6-tetrafluorophthalic acid, based on common organic chemistry practices and information from related syntheses.

Caption: Synthesis and Purification Workflow for 3,4,5,6-Tetrafluorophthalic Acid.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of 3,4,5,6-tetrafluorophthalic acid. The presented data and experimental protocols offer a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile fluorinated compound. Accurate determination and consideration of these properties are paramount for successful outcomes in research and development.

References

"Tetrafluorophthalic acid" melting point and boiling point

This technical guide provides an in-depth overview of the physicochemical properties of tetrafluorophthalic acid, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize fluorinated compounds in their work.

Core Physicochemical Data

The most commonly referenced isomer, 3,4,5,6-tetrafluorophthalic acid, exhibits the following properties:

| Property | Value | Source |

| Melting Point | 152-154 °C | [1][2][3] |

| 149-156 °C | [4] | |

| Boiling Point | 345.7 ± 42.0 °C (at 760 mmHg) | [1][3] |

| Molecular Formula | C₈H₂F₄O₄ | [1][4] |

| Molecular Weight | 238.09 g/mol | [1][4] |

| CAS Number | 652-03-9 | [1][2][3][4] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of crystalline organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[5][6]

-

Loading the Capillary Tube: Invert an open-ended capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is approximately 2-3 mm high.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating:

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[7]

-

A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

-

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Beaker

-

Hot plate

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid form of the compound (if applicable, though this compound is a solid at room temperature and would decompose before boiling at atmospheric pressure) or a solution in a high-boiling solvent into a small test tube. For a solid like this compound, this method is not standard due to its high boiling point and potential for decomposition. The reported boiling point is a calculated value. However, the general procedure for a liquid is as follows.

-

Capillary Inversion: Place a capillary tube, with its sealed end facing upwards, into the liquid in the test tube.[1][3]

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.

-

Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, the vapor pressure of the liquid is equal to the external pressure.

-

Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[8]

Process Workflows

The following diagrams illustrate key processes related to the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of 3,4,5,6-tetrafluorophthalic acid via catalytic hydrolysis.

Caption: A schematic of the sublimation process for the purification of solid organic compounds.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Analysis of Tetrafluorophthalic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Tetrafluorophthalic acid (specifically 3,4,5,6-tetrafluorophthalic acid), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental procedures for this compound.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound and its isomers. Due to the limited availability of a complete public dataset for 3,4,5,6-tetrafluorophthalic acid, data for the closely related 2,3,5,6-tetrafluoroterephthalic acid is also provided for comparative purposes, with the specific compound clearly noted.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 2,3,5,6-Tetrafluoroterephthalic Acid[1] | acetone-d₆ | 11.2 | singlet | -COOH |

Note: Specific 1H NMR data for 3,4,5,6-tetrafluorophthalic acid was not available in the searched resources. The acidic proton of carboxylic acids typically appears as a broad singlet in the range of 10-13 ppm.

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Instrument | Chemical Shift (δ) [ppm] | Assignment |

| 3,4,5,6-Tetrafluorophthalic Acid[2][3][4] | DMSO-d₆ | Varian XL-100 | Data not explicitly listed in search results. | - |

| 2,3,5,6-Tetrafluoroterephthalic Acid[1] | acetone-d₆ | Bruker Avance 300 | 160.1 (s)145.9 (dm, ¹JCF = 253.1 Hz)116.4 (m) | -COOHC2,3,5,6C1,4 |

Table 3: 19F NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 2,3,5,6-Tetrafluoroterephthalic Acid[1] | acetone-d₆ | -140.75 | singlet | F2,3,5,6 |

Note: Specific 19F NMR data for 3,4,5,6-tetrafluorophthalic acid was not available in the searched resources.

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Technique | Key Absorptions (cm⁻¹) | Assignment |

| This compound[5][6] | Gas Phase (NIST) | Spectrum available, specific peaks not tabulated. | - |

| 3,4,5,6-Tetrafluorophthalic Acid[2] | FTIR (KBr Wafer) | Data available, specific peaks not tabulated in search results. | - |

| 3,4,5,6-Tetrafluorophthalic Acid[2] | ATR-IR | Data available, specific peaks not tabulated in search results. | - |

Note: While the existence of IR spectra is confirmed, detailed peak lists were not available in the initial search results. Generally, carboxylic acids exhibit a broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700-1725 cm⁻¹, and C-F stretches in the 1000-1400 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid aromatic carboxylic acids like this compound.

2.1 NMR Spectroscopy

Objective: To obtain high-resolution 1H, 13C, and 19F NMR spectra.

Materials:

-

3,4,5,6-Tetrafluorophthalic acid

-

Deuterated solvent (e.g., DMSO-d₆, acetone-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., Bruker Avance 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,4,5,6-tetrafluorophthalic acid.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Securely cap the NMR tube and vortex until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

1H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time ~2-3 s, relaxation delay 1-2 s, number of scans 8-16.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time ~1-2 s, relaxation delay 2-5 s, number of scans 1024 or more depending on concentration.

-

-

19F NMR:

-

Acquire a proton-decoupled 19F spectrum.

-

Set the spectral width to accommodate the wide chemical shift range of fluorine.

-

Typical parameters: pulse angle 30-45°, acquisition time ~1 s, relaxation delay 1-2 s, number of scans 16-64.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale. For 1H and 13C, reference to the residual solvent peak. For 19F, an external standard like CFCl₃ is often used.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

2.2 Infrared (IR) Spectroscopy

2.2.1 FTIR using KBr Pellet Technique

Objective: To obtain a high-quality transmission IR spectrum of a solid sample.

Materials:

-

3,4,5,6-Tetrafluorophthalic acid

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of 3,4,5,6-tetrafluorophthalic acid into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

2.2.2 ATR-FTIR Technique

Objective: To obtain an IR spectrum of a solid sample with minimal preparation.

Materials:

-

3,4,5,6-Tetrafluorophthalic acid

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid 3,4,5,6-tetrafluorophthalic acid powder onto the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

-

-

Cleaning:

-

After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermal Stability of Tetrafluorophthalic Acid: A Comprehensive TGA/DSC Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability of tetrafluorophthalic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As a crucial building block in the synthesis of high-performance polymers, pharmaceuticals, and advanced materials, a thorough understanding of its thermal behavior is paramount for safe handling, processing, and predicting product performance. This document outlines the fundamental principles of TGA/DSC, presents a detailed experimental protocol for the analysis of this compound, and offers an in-depth interpretation of the expected thermal events, including melting, dehydration, and decomposition. The causality behind experimental choices is explained to provide a framework for adapting the methodology to similar fluorinated aromatic compounds.

Introduction: The Significance of Thermal Analysis for Fluorinated Aromatics

This compound (C₈H₂F₄O₄) is a highly versatile aromatic dicarboxylic acid. The presence of four fluorine atoms on the benzene ring imparts unique properties, including enhanced thermal stability, chemical resistance, and specific reactivity, making it a valuable precursor in various fields. The robust carbon-fluorine bond, one of the strongest single bonds in organic chemistry, is a key contributor to the high thermal stability of fluorinated compounds.

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools for characterizing the thermal properties of such materials. TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about decomposition temperatures, residual mass, and the kinetics of degradation. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.

For drug development professionals, understanding the thermal stability of active pharmaceutical ingredients (APIs) and intermediates like this compound is crucial for formulation, storage, and ensuring the safety and efficacy of the final product. For materials scientists, this data is essential for defining processing parameters and predicting the service life of polymers and other materials derived from it.

Theoretical Framework: Understanding the Thermal Events

The thermal analysis of a dicarboxylic acid like this compound is expected to reveal several key events. The interpretation of the resulting TGA and DSC curves relies on a fundamental understanding of these processes.

-

Melting: As a crystalline solid, this compound will exhibit a distinct melting point, which can be observed as an endothermic peak in the DSC thermogram. The melting point is a key indicator of purity.

-

Dehydration/Anhydride Formation: Phthalic acid and its derivatives are known to undergo intramolecular dehydration upon heating to form the corresponding anhydride. This process involves the loss of a water molecule and would be evident as a mass loss step in the TGA curve and an endothermic event in the DSC curve.

-

Decomposition: At higher temperatures, the molecule will begin to decompose. For fluorinated aromatic compounds, this process is complex and can involve decarboxylation (loss of CO₂), breaking of the aromatic ring, and the release of fluorinated fragments. The onset of decomposition is a critical measure of the material's thermal stability.

Experimental Protocol: A Self-Validating TGA/DSC Methodology

The following protocol is designed to provide a comprehensive thermal analysis of this compound. The choices of experimental parameters are explained to ensure data quality and reproducibility.

Instrumentation and Calibration

-

Instrument: A simultaneous TGA/DSC instrument is recommended to obtain concurrent mass and heat flow data on the same sample under identical conditions.

-

Calibration:

-

TGA: Mass calibration should be performed using standard calibration weights. Temperature calibration can be carried out using materials with known Curie points (e.g., nickel).

-

DSC: Temperature and enthalpy calibration should be performed using certified standards with known melting points and enthalpies of fusion (e.g., indium, tin, zinc).

-

Sample Preparation

A small, representative sample of this compound (typically 3-5 mg) should be accurately weighed into an appropriate sample pan (e.g., aluminum or platinum). A consistent sample mass and morphology are crucial for obtaining reproducible results.

TGA/DSC Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Temperature Range | Ambient to 600 °C | This range is sufficient to capture melting, dehydration, and complete decomposition of the compound. |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min provides a good balance between resolution and experimental time. |

| Purge Gas | Nitrogen (or Argon) | An inert atmosphere is crucial to prevent oxidative decomposition and to study the intrinsic thermal stability. |

| Flow Rate | 50 mL/min | A consistent flow rate ensures efficient removal of evolved gases from the sample environment. |

| Sample Pan | Vented Aluminum Pan | A vented pan allows for the escape of evolved gases during dehydration and decomposition. |

Experimental Workflow Diagram

Caption: Experimental workflow for TGA/DSC analysis.

Data Analysis and Interpretation of Expected Results

Based on the known properties of this compound and its analogues, the following is a representative interpretation of the expected TGA and DSC data.

Expected Thermal Events and Data Summary

The following table summarizes the anticipated thermal events for this compound.

| Thermal Event | Approximate Temperature Range (°C) | Expected TGA Mass Change (%) | Expected DSC Peak |

| Melting | 150 - 160 | None | Endothermic |

| Dehydration to Anhydride | 180 - 250 | ~7.6% | Endothermic |

| Decomposition | > 270 | Significant Mass Loss | Exothermic/Endothermic |

Detailed Interpretation of Thermograms

A hypothetical TGA/DSC thermogram for this compound is presented below for illustrative purposes.

DSC Curve:

-

An initial sharp endothermic peak is expected in the range of 150-160 °C, corresponding to the melting of the crystalline solid. The melting point of this compound has been reported to be in the range of 149-156 °C.

-

Following the melting, a broader endothermic peak is anticipated between 180 °C and 250 °C. This event is attributed to the intramolecular dehydration of the two carboxylic acid groups to form tetrafluorophthalic anhydride.

-

At temperatures exceeding 270 °C, a complex series of endo- and exothermic peaks may be observed, indicative of the onset of decomposition. The decomposition of a related compound, tetrafluoroterephthalic acid, has been noted to begin around 275-277 °C[1].

TGA Curve:

-

The TGA curve is expected to show no significant mass loss until the dehydration event.

-

A distinct mass loss of approximately 7.6% is predicted to coincide with the second endothermic peak in the DSC curve. This corresponds to the loss of one molecule of water (molar mass ≈ 18.015 g/mol ) from one molecule of this compound (molar mass ≈ 238.09 g/mol ).

-

A significant and rapid mass loss will occur at temperatures above 270 °C, signifying the primary decomposition of the molecule.

Decomposition Pathway and Evolved Gas Analysis

The thermal decomposition of fluorinated aromatic carboxylic acids is a complex process. Based on studies of similar compounds, the decomposition is likely to proceed via decarboxylation, releasing carbon dioxide. The high strength of the C-F bonds suggests that the aromatic ring will remain relatively stable until higher temperatures are reached. At these higher temperatures, fragmentation of the ring can occur, leading to the evolution of various fluorinated and non-fluorinated gaseous products, such as carbon monoxide, hydrogen fluoride (HF), and other smaller fluorocarbons. For a definitive identification of the evolved gases, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended.

Caption: Proposed thermal decomposition pathway.

Conclusion: Key Insights for Practical Application

The TGA/DSC analysis of this compound provides critical data for its application in research and industry. The key takeaways from this analysis are:

-

Thermal Stability: this compound exhibits good thermal stability, with decomposition commencing above 270 °C.

-

Processing Window: The temperature window between its melting point (~150-160 °C) and the onset of decomposition defines the viable processing range for applications such as melt polymerization.

-

Dehydration: The propensity for dehydration to the anhydride at elevated temperatures is a critical consideration in synthetic chemistry, as it can influence reaction pathways and product purity.

-

Safety: The evolution of potentially hazardous gases like HF during decomposition necessitates appropriate ventilation and safety precautions when handling this compound at high temperatures.

This in-depth technical guide provides a robust framework for the thermal stability analysis of this compound. By understanding the principles of TGA/DSC and the expected thermal behavior of this compound, researchers, scientists, and drug development professionals can make informed decisions regarding its handling, processing, and application.

References

The Discovery and Enduring Legacy of Tetrafluorophthalic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalic acid, a cornerstone of fluorinated organic chemistry, has carved a significant niche in materials science, pharmaceuticals, and advanced chemical synthesis since its emergence in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this versatile compound. Detailed experimental protocols for seminal syntheses are presented, alongside a quantitative summary of reaction parameters and yields. Furthermore, this document explores the diverse applications of this compound, driven by the unique physicochemical properties imparted by its polyfluorinated aromatic core.

Introduction: The Dawn of a Fluorinated Building Block

The exploration of polyfluorinated aromatic compounds gained significant momentum in the mid-20th century, driven by the quest for novel materials with enhanced thermal stability, chemical resistance, and unique electronic properties. Within this context, this compound (3,4,5,6-tetrafluorobenzene-1,2-dicarboxylic acid) emerged as a critical difunctional building block. Its discovery can be traced back to the pioneering work of Soviet chemists, who were instrumental in developing methods for the synthesis of highly fluorinated organic molecules.

The first definitive synthesis of this compound was reported in 1966 by G. G. Yakobson and his team at the Novosibirsk Institute of Organic Chemistry. Their seminal paper, published in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii), detailed the preparation of several polyfluorinated benzenedicarboxylic acids, including the tetrafluoro-ortho-isomer. This work laid the foundation for the subsequent exploration and utilization of this compound in a multitude of scientific and industrial applications.

Foundational Synthesis: The Yakobson Approach

The 1966 publication by Yakobson et al. described two primary routes to this compound, establishing a benchmark for its preparation. These methods, centered on the transformation of readily available polyfluorinated precursors, remain fundamental to understanding the chemistry of this compound.

Hydrolysis of Tetrafluorophthalonitrile

One of the initial successful syntheses involved the hydrolysis of tetrafluorophthalonitrile. This method provided a direct pathway to the desired dicarboxylic acid.

Experimental Protocol:

A mixture of tetrafluorophthalonitrile and an aqueous solution of sulfuric acid (typically in the range of 30-90% by weight) is heated under reflux. The reaction is generally carried out at temperatures between 100°C and 180°C for several hours. Upon cooling, the this compound precipitates from the reaction mixture and can be collected by filtration.

A detailed patent describing a similar procedure specifies heating 200g of 3,4,5,6-tetrafluorophthalonitrile with 459g of sulfuric acid and 391g of water under reflux for 17 hours. After cooling, the precipitated product is filtered.[1]

Oxidation of Tetrafluoro-o-xylene

Another key method developed by Yakobson's group was the oxidation of tetrafluoro-o-xylene. This approach mirrored classical methods for the synthesis of phthalic acid from o-xylene, but adapted for a highly fluorinated substrate.

Experimental Protocol:

The oxidation of tetrafluoro-o-xylene is typically performed using strong oxidizing agents. While the original 1966 paper provides the foundational report, subsequent research has explored various oxidizing systems to optimize yield and purity.

Evolution of Synthetic Methodologies

Following the initial discovery, research efforts have focused on developing more efficient, scalable, and industrially viable routes to this compound and its anhydride. These methods often start from different precursors and employ a variety of reaction conditions.

From Tetrachlorophthalic Anhydride

A commercially significant route involves a multi-step synthesis starting from the readily available tetrachlorophthalic anhydride. This pathway typically involves imidization, halogen exchange (Halex) fluorination, and subsequent hydrolysis.

Logical Workflow for Synthesis from Tetrachlorophthalic Anhydride:

Caption: Synthesis of this compound from Tetrachlorophthalic Anhydride.

Hydrolysis of Tetrafluorophthalic Anhydride

A straightforward method for preparing this compound is the hydrolysis of its anhydride. This is often the final step in syntheses that primarily target the anhydride.

Experimental Protocol:

Tetrafluorophthalic anhydride is refluxed with water. For instance, 110 g (0.5 mol) of tetrafluorophthalic anhydride can be mixed with 150 mL of water and refluxed for approximately one hour. Upon cooling, the this compound crystallizes and can be collected by filtration. This method can yield up to 82% of the product.[2]

Hydrolysis of N-Substituted Tetrafluorophthalimides

Various N-substituted tetrafluorophthalimides can be hydrolyzed to yield this compound. The choice of the N-substituent and the hydrolysis conditions can influence the reaction efficiency.

Experimental Protocol for Hydrolysis of N-ethyl-tetrafluorophthalimide:

In a three-neck flask, 49.4 g (0.2 mol) of N-ethyl-tetrafluorophthalimide is mixed with 74 mL of concentrated sulfuric acid, 50 mL of acetic acid, and 15 mL of water. The mixture is heated to 140-150°C with stirring for 5 hours to first yield the anhydride, which can then be hydrolyzed to the acid.[2]

A more direct, greener approach involves the catalytic hydrolysis of N-methyl tetrafluorophthalimide using a catalyst like tosic acid in water under pressure and elevated temperature (106-140°C).[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols for this compound and its immediate precursors.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| Tetrafluorophthalonitrile | H₂SO₄, H₂O, reflux (17h) | High | - | [1] |

| Tetrafluorophthalic Anhydride | H₂O, reflux (1h) | 82 | - | [2] |

| N-ethyl-tetrafluorophthalimide | conc. H₂SO₄, AcOH, H₂O, 140-150°C (5h), then hydrolysis | - | - | [2] |

| N-methyl tetrafluorophthalimide | Tosic acid, H₂O, 106-140°C, 0.5-3.0 kg/cm ² pressure | 79.6 - 93.5 | - | [3] |

| N-phenyl-tetrachlorophthalimide | 1. Fluorination (KF) 2. Hydrolysis | 88.6 (hydrolysis step) | 150-151 | [4] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 652-03-9 | [5] |

| Molecular Formula | C₈H₂F₄O₄ | [5] |

| Molecular Weight | 238.09 g/mol | [5] |

| Melting Point | 152-154 °C (lit.) | [6] |

| ¹³C NMR | Varian XL-100 | [7] |

| GC-MS | Top peaks (m/z): 148, 176, 98 | [7] |

| IR Spectrum | KBr Wafer | [7][8] |

Experimental Workflows and Signaling Pathways

The synthesis of this compound often involves a series of sequential reactions. The following diagram illustrates a generalized workflow.

Generalized Synthetic Workflow:

Caption: A generalized workflow for the multi-step synthesis of this compound.

Applications in Research and Development

The unique properties of this compound have made it a valuable component in various fields of research and development.

-

Polymer Chemistry : It serves as a monomer for the synthesis of high-performance fluorinated polymers, including polyimides and polyesters. These materials exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in the aerospace and electronics industries.[9][10]

-

Pharmaceuticals and Agrochemicals : The tetrafluorophthaloyl moiety is incorporated into bioactive molecules to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. It is a key intermediate in the synthesis of certain pharmaceuticals and agrochemicals.[9]

-

Drug Development : In drug development, the introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. This compound provides a scaffold for creating novel drug candidates with potentially improved efficacy and safety profiles.[9] For instance, it has been used in the synthesis of tetrafluorophthalimido and tetrafluorobenzamido barbituric acids, which have shown anti-angiogenic properties.

-

Advanced Materials : It is used in the synthesis of specialty dyes, liquid crystals, and photosensitive materials.[9]

Conclusion

From its initial synthesis in 1966, this compound has evolved from a laboratory curiosity to a vital building block in modern chemistry. The foundational work of G. G. Yakobson and subsequent innovations in synthetic methodology have made this compound accessible for a wide range of applications. Its unique combination of fluorine substitution and dicarboxylic acid functionality ensures its continued importance in the development of advanced polymers, pharmaceuticals, and other high-performance materials. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize the rich chemistry of this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CA1305722C - Process for producing this compound - Google Patents [patents.google.com]

- 3. CN104072358A - Method for preparing 3,4,5,6-tetrafluorophthalic acid - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. scbt.com [scbt.com]

- 6. 3,4,5,6-Tetrafluorophthalic acid | CAS#:652-03-9 | Chemsrc [chemsrc.com]

- 7. 3,4,5,6-Tetrafluorophthalic acid | C8H2F4O4 | CID 69544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. What are the Applications of this compound in Industry? - Knowledge [allgreenchems.com]

An In-depth Technical Guide to Tetrafluorophthalic Acid and its Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrafluorophthalic acid and its anhydride, focusing on their synthesis, chemical properties, and applications, particularly within the realm of drug discovery and development. The unique properties imparted by the fluorine atoms make these compounds valuable building blocks in medicinal chemistry and materials science.

Core Chemical Properties

This compound and its anhydride are highly functionalized aromatic compounds. The presence of four fluorine atoms on the benzene ring significantly influences their chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 652-03-9 | [1][2] |

| Molecular Formula | C₈H₂F₄O₄ | [1][2] |

| Molecular Weight | 238.09 g/mol | [1][2] |

| Melting Point | 152-154 °C | [3] |

| Boiling Point | 345.7±42.0 °C at 760 mmHg | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| IUPAC Name | 3,4,5,6-tetrafluorophthalic acid | [1] |

Table 2: Physicochemical Properties of Tetrafluorophthalic Anhydride

| Property | Value | Reference(s) |

| CAS Number | 652-12-0 | [5] |

| Molecular Formula | C₈F₄O₃ | [5] |

| Molecular Weight | 220.08 g/mol | [6] |

| Melting Point | 94-96 °C | [6][7] |

| Boiling Point | 332.6±42.0 °C at 760 mmHg | [5] |

| Appearance | Light grayish to beige powder | [5] |

| IUPAC Name | 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |

| Solubility | Soluble in most organic solvents and acetic acid. | [7] |

Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and its anhydride, which are crucial for their identification and characterization.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | acetone-d₆ | 11.2 (s, 2H; COOH) | [8] |

| ¹³C NMR | acetone-d₆ | 160.1 (s; COOH); 145.9 (dm; ¹JCF = 253.1 Hz, C2,3,5,6), 116.4 (m, C1,4) | [8] |

| ¹⁹F NMR | acetone-d₆ | -140.75 (s; F2,3,5,6) | [8] |

Table 4: NMR Spectroscopic Data for Tetrafluorophthalic Anhydride

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹³C NMR | Not Specified | Data available in spectral databases. | [2] |

| ¹⁹F NMR | CDCl₃ | Not explicitly stated in the provided text, but spectra are available. | [7] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its anhydride have been reported. The choice of method often depends on the available starting materials and desired scale.

Synthesis of this compound

One common method involves the hydrolysis of tetrafluorophthalic anhydride.

-

Reaction Setup: A mixture of tetrafluorophthalic anhydride (0.5 mol) and water (150 mL) is placed in a round-bottom flask equipped with a reflux condenser.[9]

-

Reaction: The mixture is heated to reflux and maintained for approximately one hour with stirring.[9]

-

Work-up: After cooling the reaction mixture, the precipitated crystals are collected by filtration.[9]

-

Purification: The crude product is dried to yield this compound.[9] If necessary, the crystals can be further purified by recrystallization from an aqueous 6N hydrochloric acid solution.[9]

References

- 1. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benthamscience.com [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cusabio.com [cusabio.com]

Unlocking the Potential of Tetrafluorophthalic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Fluorinated Building Block for Advanced Materials and Drug Discovery

Introduction:

Tetrafluorophthalic acid, a fluorinated aromatic dicarboxylic acid, is emerging as a critical building block in the development of high-performance materials and novel therapeutics. Its unique electronic properties, conferred by the presence of four fluorine atoms on the benzene ring, offer significant advantages in tuning the physicochemical and biological characteristics of target molecules. This technical guide provides a comprehensive overview of the potential research areas for this compound, targeting researchers, scientists, and drug development professionals. We delve into its synthesis, key reactions, and diverse applications, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further investigation and innovation.

Synthesis of this compound and its Precursors

The efficient synthesis of this compound and its anhydride is crucial for its widespread application. Several methods have been reported, with varying yields and reaction conditions.

1.1. Synthesis of 3,4,5,6-Tetrafluorophthalic Acid

A common route to 3,4,5,6-tetrafluorophthalic acid involves the hydrolysis of its corresponding anhydride.

Experimental Protocol: Hydrolysis of Tetrafluorophthalic Anhydride [1][2]

-

Materials: 3,4,5,6-Tetrafluorophthalic anhydride, water.

-

Procedure: A mixture of 3,4,5,6-tetrafluorophthalic anhydride (0.5 mol) and water (150 mL) is refluxed for approximately one hour. After cooling the reaction mixture, the resulting crystals are collected by filtration and dried to yield 3,4,5,6-tetrafluorophthalic acid.

-

Purification: The crude product can be further purified by recrystallization from a 6N aqueous hydrochloric acid solution.[1]

-

Yield: 82%[1]

1.2. Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid

The tere-isomer, 2,3,5,6-tetrafluoroterephthalic acid, a valuable linker for Metal-Organic Frameworks (MOFs), can be synthesized with high purity and yield.

Experimental Protocol: Optimized Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid [3]

-

Materials: 1,2,4,5-tetrafluorobenzene, n-butyllithium (n-BuLi) in hexanes, dry tetrahydrofuran (THF), dry carbon dioxide (CO2), hydrochloric acid (HCl), ethyl acetate, cyclohexane.

-

Procedure:

-

In an inert atmosphere, dissolve 1,2,4,5-tetrafluorobenzene (1.0 equiv) in dry THF and cool the solution to approximately -75 °C.

-

Add n-BuLi (>2 equiv) dropwise over 30 minutes, maintaining the temperature below -60 °C.

-

Stir the suspension for 30 minutes at this temperature.

-

Bubble dry CO2 through the solution, initially at -70 °C for 10 minutes, and then allow the mixture to warm to ambient temperature over 1 hour while continuing the CO2 stream.

-

Cool the resulting white sludge to 0 °C and add aqueous HCl (1 M). Stir the mixture overnight.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic phases over magnesium sulfate and remove the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude white product from ethyl acetate by adding cyclohexane.

-

Yield: 95%

-

Characterization: The purity of the product can be confirmed by 1H, 13C, and 19F NMR spectroscopy and X-ray Powder Diffraction (XRPD).[3]

Table 1: Summary of Synthesis Yields for this compound Isomers

| Compound | Starting Material | Reagents | Yield | Reference |

| 3,4,5,6-Tetrafluorophthalic Acid | 3,4,5,6-Tetrafluorophthalic Anhydride | Water | 82% | [1] |

| 2,3,5,6-Tetrafluoroterephthalic Acid | 1,2,4,5-Tetrafluorobenzene | n-BuLi, CO2, HCl | 95% | [3] |

Potential Research Areas

The unique properties of this compound make it a versatile platform for research and development in several key areas.

2.1. Drug Discovery and Development

The introduction of fluorine atoms can significantly enhance the therapeutic properties of drug candidates. This compound and its derivatives have shown promise in the development of novel anti-angiogenic and anticancer agents.

2.1.1. Anti-Angiogenic Agents

Derivatives of this compound, specifically tetrafluorophthalimido and tetrafluorobenzamido barbituric acids, have demonstrated potent anti-angiogenic activity.[4][5] Tetrafluorination of the phthalimide moiety was found to be essential for this activity.[6]

Table 2: Anti-Angiogenic Activity of Tetrafluorinated Barbituric Acid Derivatives

| Compound Class | Activity | Observation | Reference |

| Phthalimidobarbituric acids | Inactive | Most compounds showed no inhibition of angiogenesis. | [4] |

| Tetrafluorophthalimidobarbituric acids | Excellent Inhibitors | The majority of compounds exhibited over 90% inhibition of vascular outgrowth. | [4] |

| Tetrafluorobenzamidobarbituric acids | Potent Inhibitors | Several compounds led to 10% or less vascular growth. | [4] |

Experimental Protocol: Synthesis of 5-(2,3,4,5-Tetrafluorobenzamido)barbituric Acids [5]

-

Materials: 5-aminobarbituric acid, 3,4,5,6-tetrafluorophthalic anhydride, dimethylformamide (DMF), water.

-

Procedure:

-

A mixture of the corresponding 5-aminobarbituric acid (2 mmol) and 3,4,5,6-tetrafluorophthalic anhydride (0.44 g, 2 mmol) in DMF (14 mL) is stirred under reflux for 5 hours.

-

The resulting yellow solution is cooled to room temperature and poured into water (50 mL).

-

The precipitate that forms is collected by filtration and dried under reduced pressure.

-

-

Note: This reaction proceeds via a tandem ring opening and decarboxylation of the intermediate tetrafluorophthalamic acid.[5]

2.1.2. Anticancer Agents

Fluorinated phthalimide derivatives have been investigated for their anticancer activities. For instance, certain tetrafluorophthalimido barbituric acids have shown growth inhibition in various cancer cell lines.

Table 3: Anticancer Activity of Selected Tetrafluorophthalimido Barbituric Acids

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 14e | 59 tumor cell lines | 2.21 | [4] |

| 14f | 59 tumor cell lines | 2.21 | [4] |

2.2. High-Performance Polymers

This compound is a valuable monomer for the synthesis of high-performance fluorinated polyimides and polyamides.[7] The incorporation of the tetrafluorophthaloyl moiety enhances thermal stability, chemical resistance, and solubility of the resulting polymers.[8][9]

Potential Research Directions in Polymer Science:

-

Synthesis of Novel Polyimides: Investigating the copolymerization of tetrafluorophthalic dianhydride with various diamines to create polyimides with tailored thermal, mechanical, and dielectric properties for applications in microelectronics and aerospace.[2]

-

Development of Soluble Polyamides: Exploring the synthesis of organo-soluble polyamides from this compound for easier processing and fabrication of advanced films and coatings.

Table 4: Thermal Properties of a Fluorinated Polyimide Film (TPPI50)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 402 °C | [2] |

| 5% Weight Loss Temperature (T5%) | 563 °C | [2] |

2.3. Advanced Materials

2.3.1. Metal-Organic Frameworks (MOFs)

Tetrafluoroterephthalic acid is a particularly interesting linker for the construction of MOFs due to the potential for enhanced gas storage properties.[3] The fluorine atoms can modify the electronic environment of the pores, potentially leading to stronger interactions with guest molecules.

Research Opportunities in MOFs:

-

Gas Storage and Separation: Synthesizing and characterizing novel MOFs using this compound and its isomers as linkers to explore their capacity for storing gases like hydrogen and carbon dioxide, as well as for selective gas separation.[6]

-

Catalysis: Investigating the catalytic activity of this compound-based MOFs in various organic transformations.

2.3.2. Fluorinated Dyes

Tetrafluorophthalic anhydride is a precursor for the synthesis of novel fluorinated fluorescein dyes. These dyes exhibit enhanced photostability and lower pKa values compared to their non-fluorinated counterparts, making them superior fluorescent probes for biological imaging.[8][10]

Experimental Protocol: Preparation of Fluorinated Fluoresceins [8]

-

Materials: Fluorinated resorcinol, 3,4,5,6-tetrafluorophthalic anhydride, methanesulfonic acid.

-

Procedure:

-

Add 3,4,5,6-tetrafluorophthalic anhydride (1 equiv) to a solution of the appropriate fluorinated resorcinol (2 equiv) in methanesulfonic acid (1 M).

-

Heat the resulting mixture under a dry nitrogen atmosphere at 80-85 °C for 36-48 hours.

-

Cool the mixture and pour it into 7 volumes of ice water.

-

Collect the precipitate by filtration and dry it in vacuo to a constant weight.

-

-

Yield: 60-92%

2.4. Agrochemicals

This compound serves as a valuable intermediate in the synthesis of agrochemicals.[7] The presence of the fluorinated phthalic acid moiety can influence the biological activity and environmental fate of these compounds.

Potential Research in Agrochemicals:

-

Fungicides: Investigating the synthesis and fungicidal activity of novel compounds derived from tetrafluorophthalimide.

-

Herbicides: Exploring the herbicidal potential of derivatives of tetrafluorobenzoic acid, which can be synthesized from this compound.

Spectroscopic Data

Characterization of this compound and its derivatives is essential for confirming their structure and purity.

Table 5: Key Spectroscopic Data for 3,4,5,6-Tetrafluorophthalic Acid

| Spectroscopic Technique | Key Features | Reference |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbons and the fluorinated aromatic carbons. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [11] |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching absorption from the carboxylic acid groups and C-F stretching bands. | [11] |

Conclusion

This compound is a highly versatile and valuable building block with significant potential across multiple scientific disciplines. Its unique electronic properties and synthetic accessibility open doors for the development of innovative solutions in medicine, materials science, and agriculture. The detailed protocols and data presented in this guide are intended to serve as a springboard for further research, encouraging the scientific community to explore the full potential of this remarkable fluorinated compound. The continued investigation into the synthesis of novel derivatives and their applications will undoubtedly lead to exciting advancements in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

- 3. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flexible metal–organic frameworks for gas storage and separation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tetrafluorophthalic Acid from Tetrafluorophthalic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrafluorophthalic acid via the hydrolysis of tetrafluorophthalic anhydride. This compound is a crucial building block in the development of advanced materials and pharmaceuticals due to the unique properties conferred by its fluorine atoms.

Application Notes

This compound serves as a versatile precursor in various fields of chemical synthesis. Its fluorinated aromatic ring enhances the thermal stability, chemical resistance, and lipophilicity of target molecules. In the pharmaceutical industry, it is a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and anti-angiogenic drugs.[1][2] The incorporation of the tetrafluorophthaloyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, bioavailability, and target binding affinity.[3]

Beyond pharmaceuticals, this compound is utilized in the production of high-performance fluorinated polymers, specialty dyes, and advanced agrochemicals.[1][4] Its derivatives are also explored in the development of specialty chemicals and materials where high thermal and chemical resistance are required.[3][5]

Experimental Protocols

The synthesis of this compound from tetrafluorophthalic anhydride is primarily achieved through a straightforward hydrolysis reaction. Below are detailed protocols based on established laboratory procedures.

Protocol 1: Direct Hydrolysis with Water

This protocol is a simple and efficient method for the preparation of this compound.

Materials:

-

Tetrafluorophthalic anhydride

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beaker

-

Drying oven

Procedure:

-

In a round-bottom flask, combine tetrafluorophthalic anhydride and water. A typical molar ratio of water to anhydride can range from 1 to 5000.[6] For a laboratory scale, a significant excess of water is practical. For example, for 0.5 moles of tetrafluorophthalic anhydride (110 g), use 150 mL of water.[6]

-

Add a magnetic stir bar to the flask and attach a reflux condenser.

-

Heat the mixture to reflux with constant stirring. The reaction temperature is typically around 100°C.[6]

-

Maintain the reflux for approximately one hour.[6] The reaction can be monitored by the dissolution of the anhydride and the formation of a clear solution.

-

After the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature.

-

As the mixture cools, white crystals of this compound will precipitate.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water to remove any soluble impurities.

-

Dry the collected crystals in a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

-

The expected yield of this compound is typically high, around 82%.[6]

Purification (Optional): If a higher purity is required, the crude this compound can be recrystallized from a 6N aqueous hydrochloric acid solution.[6]

Protocol 2: Acid-Catalyzed Hydrolysis

The addition of an acid catalyst can facilitate the hydrolysis reaction, particularly if the anhydride is less reactive.

Materials:

-

Tetrafluorophthalic anhydride

-

Deionized water

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid)

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the reaction mixture.[6]

-

Proceed with steps 3 through 10 as described in Protocol 1. The reaction time may be shorter with the use of a catalyst.

Data Presentation

The following table summarizes the quantitative data from a typical synthesis of this compound from tetrafluorophthalic anhydride based on the provided protocols.

| Parameter | Value | Reference |

| Reactants | ||

| Tetrafluorophthalic Anhydride | 110 g (0.5 mol) | [6] |

| Water | 150 mL | [6] |

| Reaction Conditions | ||

| Temperature | Reflux (~100°C) | [6] |

| Reaction Time | ~1 hour | [6] |

| Product | ||

| Product Name | This compound | |

| Appearance | White crystals | [6] |

| Yield | 97.6 g (82%) | [6] |

| Purification | ||

| Method | Recrystallization | [6] |

| Solvent | 6N Hydrochloric Acid | [6] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its anhydride.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What are the Applications of this compound in Industry? - Knowledge [allgreenchems.com]

- 5. What is the Role of this compound in Chemical Synthesis? - Knowledge [allgreenchems.com]

- 6. CA1305722C - Process for producing this compound - Google Patents [patents.google.com]

Laboratory-Scale Synthesis of Tetrafluorophthalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalic acid is a fluorinated aromatic dicarboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid, electron-deficient scaffold makes it a valuable building block for the synthesis of novel pharmaceutical intermediates, high-performance polymers, and functional materials. The presence of four fluorine atoms on the benzene ring can significantly influence the physicochemical properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for two common laboratory-scale synthetic routes to this compound, along with relevant characterization data.